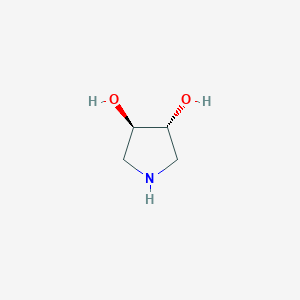

(3R,4R)-pyrrolidine-3,4-diol

Descripción general

Descripción

(3R,4R)-pyrrolidine-3,4-diol is a chiral compound with two hydroxyl groups attached to a pyrrolidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the practical methods for synthesizing (3R,4R)-pyrrolidine-3,4-diol involves a 1,3-dipolar cycloaddition reaction. This method starts with the dipolarophile, (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam, and the achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine. The reaction proceeds without the need for chromatography, followed by reduction with lithium aluminum hydride and catalytic hydrogenation . Another method involves the preparation of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt, which is designed to avoid the use of extremely dangerous chemicals and is suitable for industrial production .

Análisis De Reacciones Químicas

Types of Reactions

(3R,4R)-pyrrolidine-3,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using halogenating agents or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce various alcohols.

Aplicaciones Científicas De Investigación

Synthesis of Antibacterial Agents

(3R,4R)-Pyrrolidine-3,4-diol serves as a crucial building block in the synthesis of various antibacterial compounds. For instance, it has been utilized in the preparation of substituted pyrrolidine derivatives that exhibit antibacterial activity. These derivatives are often employed in the development of new antibiotics to combat resistant bacterial strains .

Nucleoside Synthesis

The compound plays a role in synthesizing nucleosides, which are vital components of nucleic acids. The incorporation of this compound into nucleoside structures can enhance their stability and biological activity. This application is particularly relevant in developing antiviral therapies .

DNA Adduct Studies

Recent studies have demonstrated that this compound can be used in the synthesis of DNA oligodeoxynucleotides containing site-specific adducts. These adducts are essential for understanding the mechanisms of mutagenesis and carcinogenesis induced by environmental carcinogens like 1,3-butadiene. The modified DNA strands can be utilized in structural and biological studies to elucidate the roles of specific DNA adducts in cellular processes .

Glycosidase Inhibitors

Research indicates that several stereoisomers derived from this compound exhibit potent inhibitory effects on glycosidases. These enzymes are crucial for various biological functions, including carbohydrate metabolism and cell signaling pathways. The ability to inhibit glycosidases makes these derivatives potential candidates for therapeutic agents against diseases such as diabetes and viral infections .

Data Table: Applications Overview

| Application Area | Specific Use Cases | References |

|---|---|---|

| Medicinal Chemistry | Synthesis of antibacterial agents | |

| Nucleoside synthesis | ||

| Biochemical Research | DNA adduct studies | |

| Enzyme Inhibition | Glycosidase inhibitors |

Case Study 1: Antibacterial Derivatives

A study demonstrated the synthesis of various antibacterial agents using this compound as a precursor. The resulting compounds showed significant activity against multiple bacterial strains, highlighting the compound's utility in drug development.

Case Study 2: DNA Oligodeoxynucleotide Synthesis

In a series of experiments aimed at understanding carcinogen-induced mutations, researchers synthesized oligodeoxynucleotides containing this compound-derived adducts. These oligomers were instrumental in revealing how specific DNA modifications contribute to mutagenesis and cancer progression .

Mecanismo De Acción

The mechanism by which (3R,4R)-pyrrolidine-3,4-diol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes . The exact mechanism depends on the context of its application, such as its role in enzyme inhibition or as a substrate in synthetic reactions.

Comparación Con Compuestos Similares

Similar Compounds

(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol: This compound is structurally similar and is used in the synthesis of nucleoside analogs.

(3R,4R)-4-(Hydroxymethyl)pyrrolidine: Another similar compound with applications in organic synthesis and medicinal chemistry.

Uniqueness

(3R,4R)-pyrrolidine-3,4-diol is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which make it a versatile intermediate in various synthetic pathways. Its ability to undergo multiple types of chemical reactions and its applications in diverse fields highlight its importance in scientific research and industrial processes.

Actividad Biológica

(3R,4R)-Pyrrolidine-3,4-diol is a chiral compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with hydroxyl groups at the 3 and 4 positions. Its molecular formula is and it exists as a hydrochloride salt in many applications. The presence of hydroxyl groups contributes to its ability to interact with various biological molecules.

The biological activity of this compound primarily stems from its ability to form hydrogen bonds with enzymes and receptors. This interaction can modulate biochemical pathways, influencing processes such as carbohydrate metabolism and potentially impacting conditions like diabetes.

Biological Activities

-

Enzyme Inhibition :

- A study demonstrated that this compound derivatives exhibit significant inhibition of rat intestinal α-glucosidase, an enzyme involved in carbohydrate digestion. The non-benzylated derivative showed an IC50 value of 10.9 mM, indicating its potential as an antidiabetic agent by delaying glucose absorption .

- Antiviral and Anticancer Potential :

- Chiral Building Block :

Table 1: Summary of Biological Activities

Detailed Research Findings

- α-Glucosidase Inhibition : Research indicated that the presence of free hydroxyl groups at positions 3 and 4 is crucial for effective enzyme inhibition. Docking studies confirmed that these compounds interact favorably with the enzyme's active site, similar to known inhibitors like acarbose .

- Synthesis Pathways : Various synthetic routes have been developed to produce this compound efficiently. These methods often involve asymmetric reactions that yield high purity products suitable for biological testing.

Propiedades

IUPAC Name |

(3R,4R)-pyrrolidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZPOYAMKJFOLA-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467576 | |

| Record name | (3R,4R)-pyrrolidine-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186393-31-7, 1104000-68-1 | |

| Record name | (3R,4R)-pyrrolidine-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4R)-pyrrolidine-3,4-diol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (3R,4R)-pyrrolidine-3,4-diol interact with its target and what are the downstream effects?

A1: this compound and its N-substituted derivatives have shown inhibitory activity against α-D-mannosidases from almonds and jack beans. [1] While the exact mechanism of inhibition is not fully elucidated in the provided research, it's suggested that these compounds may interact with the enzyme's active site, hindering the binding and hydrolysis of mannose-containing substrates. This inhibition could potentially disrupt various biological processes involving α-D-mannosidases, such as glycoprotein processing and lysosomal degradation.

Q2: What is the impact of structural modifications on the activity and selectivity of this compound?

A2: Research indicates that N-substitution of this compound significantly influences its inhibitory activity and selectivity towards different glycosidases. For example, incorporating an NH₂(CH₂)₂ group as the N-substituent resulted in the most potent inhibition of α-D-mannosidases. [1] Interestingly, some N-substituted (3S,4S)-pyrrolidine-3,4-diol derivatives displayed moderate inhibitory activity against α-D-amyloglucosidases, highlighting the importance of stereochemistry in determining target selectivity. [1] Further studies are necessary to explore the structure-activity relationships comprehensively.

Q3: How has this compound been used in the synthesis of other biologically relevant molecules?

A3: this compound serves as a valuable starting material for synthesizing more complex molecules, including those with potential biological activities. Notably, it was employed in a three-step synthesis of 8-epi-(-)-lentiginosine. [2] This synthesis leveraged the redox-neutral α-C-H functionalization of this compound to introduce a new substituent at the 2-position. This example highlights the versatility of this compound as a building block in organic synthesis.

Q4: Can this compound be used to investigate the effects of specific DNA adducts?

A4: While not directly studied in the provided research, this compound has been utilized in synthesizing DNA oligomers containing specific 1,2,3,4-diepoxybutane (DEB) adducts. [3] Researchers coupled (3S,4S)- or this compound with DNA oligomers containing 6-chloropurine, leading to the formation of N⁶,N⁶-(2,3-dihydroxybutan-1,4-diyl)-2'-deoxyadenosine (N⁶,N⁶-DHB-dA) adducts. [3] This approach allows for investigating the structural and thermodynamic consequences of specific DEB-DNA adducts, potentially shedding light on their role in DEB-induced mutagenesis and carcinogenesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.